![molecular formula C15H14N2O3S B2439469 1-(Phenylsulfonyl)indoline-2-carboxamide CAS No. 16851-61-9](/img/structure/B2439469.png)
1-(Phenylsulfonyl)indoline-2-carboxamide
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Overview
Description
“1-(Phenylsulfonyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry. The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment. A small set of indole-based derivatives demonstrated promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM compared to erlotinib’s 33 nM .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties. The carboxamide moiety in indole derivatives binds with high affinity to multiple receptors helpful in developing new useful derivatives .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. These compounds can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties. These compounds can inhibit the growth of harmful bacteria and other microorganisms .
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-9,14H,10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQJSINOYDNGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)indoline-2-carboxamide |
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